

Spectroscopic Profile of Pigment Yellow 16: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment Yellow 16*

Cat. No.: *B1584600*

[Get Quote](#)

Introduction

Pigment Yellow 16 (C.I. Name: **Pigment Yellow 16**, C.I. No. 20040) is a diarylide yellow pigment widely utilized in the manufacturing of printing inks, plastics, and coatings due to its bright, reddish-yellow shade and good lightfastness. Chemically, it is known as N,N'-(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2-((2,4-dichlorophenyl)azo)-3-oxobutanamide), with the chemical formula C₃₄H₂₈Cl₄N₆O₄. A thorough understanding of its spectroscopic properties is crucial for quality control, material identification, and research and development within the chemical and materials science industries. This technical guide provides a comprehensive overview of the spectroscopic data for **Pigment Yellow 16**, including Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for obtaining this data are also presented.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Pigment Yellow 16** is provided in the table below.

Property	Value
IUPAC Name	N,N'-(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2-(2,4-dichlorophenyl)azo)-3-oxobutanamide)[1]
CAS Number	5979-28-2
Chemical Formula	C ₃₄ H ₂₈ Cl ₄ N ₆ O ₄
Molecular Weight	726.44 g/mol
Colour Index Name	Pigment Yellow 16
Colour Index Number	20040
Appearance	Yellow solid

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of **Pigment Yellow 16** exhibits characteristic absorption bands corresponding to its complex structure. While the specific spectrum for **Pigment Yellow 16** is available in spectral databases, representative data for diarylide yellow pigments show common features.

Table 1: Characteristic FT-IR Absorption Bands for Diarylide Yellow Pigments

Wavenumber (cm ⁻¹)	Assignment
~3400	N-H stretching (amide)
~1670	C=O stretching (amide I)
~1590	N-H bending (amide II)
~1550	Aromatic C=C stretching
~1270	C-N stretching
~820	C-H out-of-plane bending
~750	C-Cl stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for colored compounds like **Pigment Yellow 16**. The absorption maxima are influenced by the solvent used.

Table 2: Representative UV-Vis Absorption Maxima for Diarylide Yellow Pigments in Different Solvents

Solvent	λ _{max} (nm)
Dimethylformamide	~430
Chloroform	~425
Toluene	~420

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Due to the limited solubility of **Pigment Yellow 16**, obtaining high-resolution NMR spectra can be challenging. Data for related diarylide yellow compounds can provide insights into the expected chemical shifts.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Diarylide Yellow Pigments

Nucleus	Chemical Shift (ppm)	Assignment
¹ H	~10.5	Amide N-H
¹ H	~8.0 - 7.2	Aromatic protons
¹ H	~2.5	Methyl protons (acetyl group)
¹ H	~2.3	Methyl protons (biphenyl group)
¹³ C	~195	Keto C=O
¹³ C	~165	Amide C=O
¹³ C	~140 - 120	Aromatic carbons
¹³ C	~25	Methyl carbons (acetyl group)
¹³ C	~18	Methyl carbons (biphenyl group)

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

FT-IR Spectroscopy

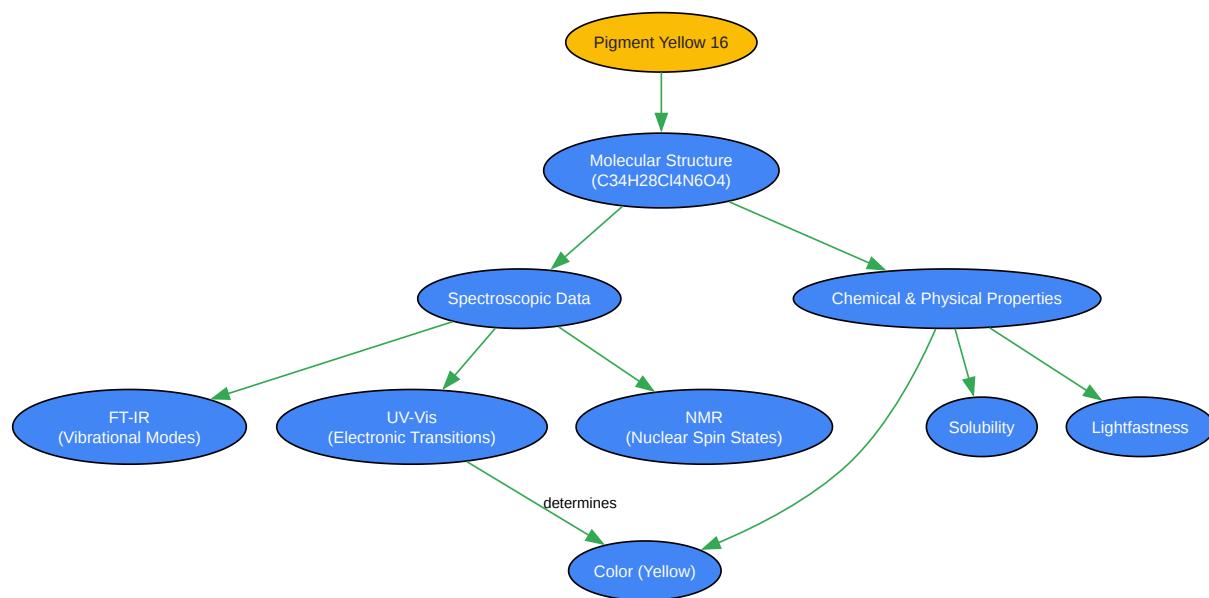
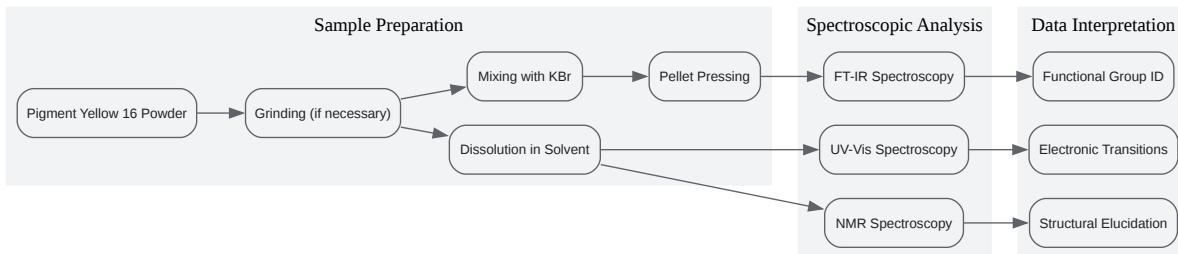
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission

- ATR-FTIR: A small amount of the dry pigment powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.
- KBr Pellet: Approximately 1-2 mg of the finely ground pigment is intimately mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder for analysis.

UV-Vis Spectroscopy

Method: Solution-state UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of the pigment is prepared by dissolving a known mass in a suitable solvent (e.g., dimethylformamide, chloroform, or toluene) to a concentration of approximately 1 mg/mL.
- **Dilution:** A series of dilutions are made from the stock solution to obtain concentrations in the range of 0.01 - 0.1 mg/mL.
- **Analysis:** The UV-Vis spectra of the diluted solutions are recorded using a spectrophotometer, typically from 200 to 800 nm, against a solvent blank.



NMR Spectroscopy

Method: Solution-state NMR Spectroscopy

- **Sample Preparation:** Due to low solubility, a suitable deuterated solvent must be chosen (e.g., DMSO-d₆, CDCl₃ with heating). Approximately 5-10 mg of the pigment is dissolved in ~0.6 mL of the deuterated solvent. Gentle heating or sonication may be required to aid dissolution.
- **Analysis:** ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope and the potential for low sample concentration.

Visualizations

To aid in the understanding of the analytical workflow for characterizing organic pigments, the following diagrams are provided.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Pigment Yellow 16: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584600#spectroscopic-data-of-pigment-yellow-16>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com